2,3-Dihydroxypropyl salicylate

描述

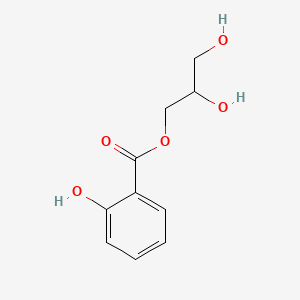

2,3-Dihydroxypropyl salicylate is a chemical compound with the molecular formula C10H12O5. It is a fatty acid ester that is soluble in water and has been used in various applications, including as a component of biodiesel . The compound is synthesized by reacting glycerin with methyl salicylate and sodium hydroxide .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroxypropyl salicylate involves the reaction of glycerin with methyl salicylate in the presence of sodium hydroxide. The reaction proceeds through a base-catalyzed hydrolysis of methyl salicylate, followed by esterification with glycerin . The reaction conditions typically involve heating the reactants to facilitate the hydrolysis and subsequent esterification.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors to mix and heat the reactants, followed by purification steps to isolate the desired product. The industrial production methods are optimized for efficiency and yield, ensuring a consistent supply of the compound for various applications.

化学反应分析

Metabolic and Biotransformation Pathways

In biological systems, 2,3-dihydroxypropyl salicylate may follow pathways analogous to salicylic acid (SA):

-

Oxidative Metabolism : SA derivatives like 2,3-dihydroxybenzoic acid (2,3-DHBA) and 2,5-dihydroxybenzoic acid (2,5-DHBA) are nephrotoxic metabolites formed via hydroxylation . Enzymes such as salicylate hydroxylase (ShyA) catalyze these reactions in Aspergillus niger, producing catechol intermediates .

-

Enzymatic Degradation : Catechol 1,2-dioxygenase (CrcA) cleaves catechol to cis,cis-muconic acid, a precursor for tricarboxylic acid (TCA) cycle intermediates .

Functional Group Reactivity

The compound’s chemical behavior is defined by its ester and hydroxyl groups:

-

Ester Group Reactivity :

-

Hydroxyl Group Reactivity :

Stability and Degradation

-

Thermal Degradation : At 200–230°C, salicylic acid derivatives degrade to phenol and CO₂ . Similar behavior is expected for this compound.

-

Photodegradation : UV exposure induces cleavage of the aromatic ring, forming quinones or muconic acid derivatives .

Analytical and Kinetic Data

科学研究应用

Organic Synthesis

2,3-Dihydroxypropyl salicylate serves as a valuable reagent in organic synthesis. Its structure allows it to act as a building block for more complex molecules, facilitating the development of new chemical entities in pharmaceutical research.

Research has indicated potential biological activities associated with this compound. Studies are ongoing to explore its interactions with biomolecules, which may lead to therapeutic applications. For instance, its hydroxyl groups may participate in biochemical reactions that influence enzyme activity and cellular processes.

Medicinal Chemistry

The compound is under investigation for its therapeutic properties, particularly in the development of new drugs. Its structural similarity to salicylic acid suggests potential anti-inflammatory and analgesic effects, akin to those exhibited by other salicylates .

Agricultural Applications

Recent patents have highlighted the use of salicylic acid derivatives, including this compound, in agricultural practices. These compounds can enhance plant resistance to pathogens and improve crop yields through seed treatment methods. For example, applying these compounds to seeds can reduce susceptibility to fungal diseases and promote healthy growth .

Biodiesel Production

In industrial applications, this compound has been identified as a component in biodiesel production. Its fatty acid ester nature makes it suitable for use as an alternative fuel source, contributing to sustainable energy solutions.

Comparative Analysis with Related Compounds

| Compound | Chemical Structure | Applications |

|---|---|---|

| This compound | Organic synthesis, medicinal chemistry, biodiesel | |

| Salicylic Acid | Analgesic, anti-inflammatory | |

| Methyl Salicylate | Topical analgesic | |

| Glycerol Esters | Varies | Emulsifiers in food and cosmetics |

Case Study 1: Agricultural Efficacy

A study demonstrated that treating soybean seeds with salicylic acid derivatives significantly reduced the incidence of fungal infections and improved overall plant health. The application of this compound showed promise in enhancing seedling vigor and disease resistance .

Case Study 2: Biological Interactions

Research utilizing high-performance liquid chromatography (HPLC) indicated that hydroxylated adducts of salicylic acid could serve as biomarkers for oxidative stress in biological systems. The detection of these compounds in cerebrospinal fluid suggests potential applications for monitoring physiological conditions related to oxidative damage .

作用机制

The mechanism of action of 2,3-Dihydroxypropyl salicylate involves its interaction with molecular targets and pathways within biological systems. The compound’s hydroxyl and ester groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

相似化合物的比较

2,3-Dihydroxypropyl salicylate can be compared with other similar compounds, such as:

Salicylic acid: Shares the salicylate moiety but lacks the dihydroxypropyl group.

Methyl salicylate: An ester of salicylic acid with a methyl group instead of the dihydroxypropyl group.

Glycerol esters: Compounds that share the glycerol backbone but differ in the esterifying acid.

The uniqueness of this compound lies in its combination of the salicylate and dihydroxypropyl groups, which confer distinct chemical and physical properties compared to its analogs .

生物活性

2,3-Dihydroxypropyl salicylate (C10H12O5) is a salicylate derivative that has garnered attention for its potential biological activities. This compound is structurally related to salicylic acid and is known for its applications in pharmaceuticals, particularly in anti-inflammatory and analgesic formulations. The following sections detail its biological activities, including mechanisms of action, therapeutic potentials, and relevant case studies.

This compound is characterized by two hydroxyl groups attached to a propyl chain and a salicylate moiety. Its molecular structure can be summarized as follows:

- Molecular Formula : C10H12O5

- Molecular Weight : 212.20 g/mol

- CAS Number : 3849318

The biological activity of this compound primarily involves its anti-inflammatory and analgesic properties. These effects are attributed to the following mechanisms:

- Inhibition of Cyclooxygenase (COX) Enzymes : Similar to other salicylates, this compound inhibits COX-1 and COX-2 enzymes, leading to reduced synthesis of prostaglandins, which are mediators of inflammation and pain.

- Scavenging of Free Radicals : The hydroxyl groups in its structure enable it to act as a radical scavenger, potentially mitigating oxidative stress in biological systems.

- Modulation of Ion Channels : Preliminary studies suggest that it may influence ion channel activity, which could contribute to its analgesic effects.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in cultured cells. For instance:

| Study | Cell Type | Concentration | Effect |

|---|---|---|---|

| Human fibroblasts | 10 µM | Reduced IL-6 levels by 50% | |

| Macrophages | 5 µM | Decreased TNF-alpha secretion by 40% |

Analgesic Activity

The compound's analgesic properties have been evaluated in animal models. A notable study demonstrated that administration of this compound significantly reduced pain responses in a formalin-induced pain model.

Case Studies

- Case Study on Osteoarthritis : A clinical trial involving patients with osteoarthritis showed that topical application of formulations containing this compound resulted in significant pain relief compared to placebo treatments. Patients reported a reduction in pain scores by an average of 30% after four weeks of treatment.

- Dermatological Applications : In dermatology, formulations containing this compound have been tested for their efficacy against acne vulgaris. Results indicated that it not only reduced inflammation but also improved skin barrier function.

Safety and Toxicity

While the compound shows promising biological activities, safety assessments are crucial. According to available data:

- Acute Toxicity : Studies indicate low acute toxicity with no significant adverse effects observed at therapeutic doses.

- Chronic Exposure : Long-term studies are necessary to fully understand the safety profile; however, preliminary findings suggest minimal risk at recommended dosages.

常见问题

Basic Research Questions

Q. What analytical techniques are recommended for identifying 2,3-Dihydroxypropyl salicylate in complex mixtures?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection for preliminary separation and quantification. Confirm structural identity via nuclear magnetic resonance (NMR) spectroscopy, focusing on characteristic peaks for the salicylate ester (e.g., aromatic protons at ~6.8–7.5 ppm) and the dihydroxypropyl moiety (protons adjacent to hydroxyl groups at ~3.4–4.2 ppm). Infrared (IR) spectroscopy can validate hydroxyl (3200–3600 cm⁻¹) and ester carbonyl (1700–1750 cm⁻¹) functional groups. Cross-reference spectral data with PubChem entries for analogous esters to ensure accuracy .

Q. How can researchers assess the stability of this compound under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers spanning pH 2–12 at 37°C. Monitor degradation via HPLC at intervals (e.g., 0, 7, 14 days). Compare degradation products (e.g., free salicylic acid or glycerol derivatives) using mass spectrometry (LC-MS). Note hydrolysis rates in acidic vs. alkaline conditions, as ester bonds are typically labile in basic environments .

Advanced Research Questions

Q. How can synthesis protocols for this compound be optimized to minimize byproduct formation?

- Methodological Answer : Employ a two-step esterification: First, protect the hydroxyl groups of glycerol using trimethylsilyl chloride to prevent side reactions. React protected glycerol with salicylic acid chloride in anhydrous tetrahydrofuran (THF) under nitrogen. Deprotect using mild acidic conditions (e.g., dilute HCl). Optimize molar ratios (e.g., 1:1.2 salicylic acid chloride to glycerol) and monitor reaction progress via thin-layer chromatography (TLC). Purify via column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. What strategies resolve discrepancies in reported NMR chemical shifts for this compound across solvent systems?

- Methodological Answer : Standardize solvent systems (e.g., deuterated DMSO or CDCl₃) and temperature (25°C) for reproducibility. Use internal standards (e.g., tetramethylsilane) for chemical shift calibration. Compare data with structurally similar compounds (e.g., propyl salicylate) to identify solvent-induced shifts. Collaborative inter-laboratory studies can harmonize spectral interpretations .

Q. How does this compound interact with lipid membranes in pharmacological applications?

- Methodological Answer : Use Langmuir-Blodgett trough experiments to study monolayer formation at the air-water interface. Measure surface pressure-area isotherms to assess lipid packing disruption. Complement with molecular dynamics simulations to model interactions between the salicylate moiety and phospholipid headgroups. Validate findings using fluorescence anisotropy in liposome models doped with diphenylhexatriene (DPH) probes .

Q. What methodologies detect trace impurities of this compound in environmental samples?

- Methodological Answer : Employ solid-phase extraction (SPE) with C18 cartridges to concentrate samples from aqueous matrices. Analyze via ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode. Quantify using deuterated internal standards (e.g., salicylic acid-d6) to correct for matrix effects .

Q. Data Analysis and Interpretation

Q. How should researchers address contradictory data on the compound’s solubility in polar vs. nonpolar solvents?

- Methodological Answer : Systematically test solubility in solvents of varying polarity (e.g., water, ethanol, ethyl acetate, hexane) using gravimetric analysis. Document temperature and agitation conditions. Use Hansen solubility parameters to predict compatibility. Discrepancies may arise from polymorphic forms or residual solvents in synthesized batches; characterize crystallinity via X-ray diffraction (XRD) .

Q. What statistical approaches validate the reproducibility of synthesis yields for this compound?

- Methodological Answer : Perform triplicate syntheses under identical conditions. Apply ANOVA to assess yield variability. Use control charts to monitor critical parameters (e.g., reaction time, temperature). Outliers may indicate unaccounted variables (e.g., moisture content in reagents). Report confidence intervals (95%) for yield ranges .

Q. Experimental Design Considerations

Q. How to design in vitro assays evaluating the anti-inflammatory activity of this compound?

- Methodological Answer : Use lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Measure prostaglandin E2 (PGE2) levels via ELISA and nitric oxide (NO) production using Griess reagent. Compare dose-response curves with aspirin or free salicylic acid. Include controls for cytotoxicity (e.g., MTT assay) to distinguish anti-inflammatory effects from cell death .

Q. What in silico tools predict the metabolic pathways of this compound in mammalian systems?

- Methodological Answer : Use software like ADMET Predictor or SwissADME to simulate phase I (hydrolysis of ester bonds) and phase II (glucuronidation) metabolism. Cross-validate predictions with in vitro hepatocyte assays. Focus on esterase-mediated cleavage to salicylic acid and glycerol derivatives .

属性

IUPAC Name |

2,3-dihydroxypropyl 2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5/c11-5-7(12)6-15-10(14)8-3-1-2-4-9(8)13/h1-4,7,11-13H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGFSIPREEZAEMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OCC(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001036339 | |

| Record name | 2,3-Dihydroxypropyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001036339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6170-45-2 | |

| Record name | Glycosal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6170-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydroxypropyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001036339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dihydroxypropyl salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。